N-[(1-methylsulfonylcyclopentyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
Description
N-[(1-methylsulfonylcyclopentyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a sulfonyl group, and an imidazo[1,5-a]pyridine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1-methylsulfonylcyclopentyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)15(5-2-3-6-15)10-17-14(19)12-4-7-18-11-16-9-13(18)8-12/h9,11-12H,2-8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDQKBEDREXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)CNC(=O)C2CCN3C=NC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylsulfonylcyclopentyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopentyl group: This step may involve alkylation or other suitable reactions to attach the cyclopentyl moiety.
Final coupling: The final step involves coupling the intermediate with a carboxamide group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylsulfonylcyclopentyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but typical reagents include halides, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or amines.
Scientific Research Applications
N-[(1-methylsulfonylcyclopentyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Researchers may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(1-methylsulfonylcyclopentyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound could influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylsulfonylcyclopentyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide: can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These features may result in unique reactivity, binding affinity, and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
